molecular formula C23H21N5O3S2 B2530669 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313405-11-7

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2530669
CAS RN: 313405-11-7
M. Wt: 479.57
InChI Key: SLANHEWPDVOYJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the use of 1,4-phenylene derivatives as key intermediates due to their ability to undergo various chemical reactions. In the context of synthesizing bis-substituted benzene derivatives, one approach involves the cycloaddition of 1,3-dipolar reagents to a Michael acceptor, such as 1,4-bis(E)-2-((arylmethanesulfonyl)vinyl)benzene. This method has been successfully applied to create a variety of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles), which were subsequently tested for their antioxidant activity . Another synthetic pathway utilizes 1,4-phenylenediisothiocyanate as a starting material, which can react with aromatic amines, o-phenylenediamine, hydrazines, or o-aminothiophenol to yield a diverse array of bisthiourea, benzothiazole, quinazoline, benzoxazine, and imidazolidineiminothione derivatives .

Molecular Structure Analysis

The molecular structure of bis-substituted benzene compounds is characterized by the presence of two substituent groups attached to a benzene ring at the 1 and 4 positions. These substituents can significantly influence the compound's reactivity and physical properties. For instance, the presence of methoxy groups on the aromatic ring has been found to enhance the antioxidant activity of the synthesized compounds . The molecular structure also dictates the compound's ability to interact with biological targets, which is crucial for pharmacological applications.

Chemical Reactions Analysis

Bis-substituted benzene compounds can participate in various chemical reactions due to their functional groups. For example, the interaction of 1,4-phenylenediisothiocyanate with different nucleophiles leads to the formation of a wide range of derivatives, each with unique chemical properties . The reactivity of these compounds is largely dependent on the nature of the substituents and the underlying molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives are influenced by their molecular structure. The lipophilicity of such compounds, as indicated by their octanol-water partition coefficients, plays a critical role in their pharmacokinetic behavior. A higher lipophilicity can result in better penetration through biological membranes, as observed with N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride, which exhibited greater penetration through the gastrointestinal membrane and the blood-brain barrier compared to sulpiride . The substituents also affect the compound's solubility, stability, and reactivity, which are important parameters in drug design and development.

Scientific Research Applications

Synthesis and Biological Activity

  • Thiazole and Sulfonamide Derivatives: Compounds featuring thiazole and sulfonamide groups, similar to the specified compound, have been synthesized and evaluated for various biological activities. For instance, sulfonamides attached to thiazole rings have shown promising results in analgesic, anti-inflammatory, and antimicrobial activities. These studies suggest the potential for similar compounds to be used in the development of new therapeutic agents (Gein et al., 2019).

Anticancer Properties

  • Anticancer Evaluation: Derivatives of thiazolyl benzamides have been designed, synthesized, and assessed for anticancer activity against various cancer cell lines, showing moderate to excellent efficacy. This highlights the potential of thiazole-based compounds in cancer research and therapy (Ravinaik et al., 2021).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors: Studies on aromatic sulfonamide inhibitors of carbonic anhydrases have demonstrated the utility of sulfonamide derivatives in inhibiting isoenzymes of carbonic anhydrase, which is significant for understanding and treating diseases related to enzyme dysfunction (Supuran et al., 2013).

Antimicrobial Activity

  • Antimicrobial and Antifungal Effects: Bis(azolyl)sulfonamidoacetamides, which share structural features with the target compound, have shown antimicrobial activity, indicating their potential as templates for developing new antimicrobial agents (P et al., 2021).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Given the presence of several functional groups that are common in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological properties that could be explored in future research .

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S2/c1-17-21(18-7-3-2-4-8-18)26-23(32-17)27-22(29)19-9-11-20(12-10-19)33(30,31)28(15-5-13-24)16-6-14-25/h2-4,7-12H,5-6,15-16H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLANHEWPDVOYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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